4-(butanoylamino)-N-(3-methylbutyl)benzamide
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Overview
Description
4-(butanoylamino)-N-(3-methylbutyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with butanoylamino and 3-methylbutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butanoylamino)-N-(3-methylbutyl)benzamide typically involves the reaction of 4-aminobenzamide with butanoyl chloride and 3-methylbutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Acylation: 4-aminobenzamide is reacted with butanoyl chloride in the presence of a base such as pyridine to form 4-(butanoylamino)benzamide.
Amidation: The intermediate 4-(butanoylamino)benzamide is then reacted with 3-methylbutylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(butanoylamino)-N-(3-methylbutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide or alkyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
4-(butanoylamino)-N-(3-methylbutyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(butanoylamino)-N-(3-methylbutyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(butanoylamino)benzamide: Lacks the 3-methylbutyl group, which may affect its biological activity and chemical properties.
N-(3-methylbutyl)benzamide: Lacks the butanoylamino group, resulting in different reactivity and applications.
Uniqueness
4-(butanoylamino)-N-(3-methylbutyl)benzamide is unique due to the presence of both butanoylamino and 3-methylbutyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
4-(butanoylamino)-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C16H24N2O2/c1-4-5-15(19)18-14-8-6-13(7-9-14)16(20)17-11-10-12(2)3/h6-9,12H,4-5,10-11H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
FMFQRIMEZPSMRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCCC(C)C |
Origin of Product |
United States |
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